Advanced Characterization and Research Utility of N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
Advanced Characterization and Research Utility of N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
[1]
Executive Summary
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid (Neu5Ac-1,2,3-13C3) is a high-precision stable isotope isotopologue of the most abundant mammalian sialic acid.[1] Distinguished by a continuous chain of Carbon-13 enrichment at the C1 (carboxyl), C2 (anomeric), and C3 (methylene) positions, this molecule serves as a critical probe in structural glycobiology and metabolic flux analysis.[1]
Unlike uniformly labeled analogs, the [1,2,3-13C3] labeling pattern specifically tracks the pyruvate-derived backbone of the sialic acid scaffold, making it an indispensable tool for dissecting the catalytic mechanisms of sialyltransferases, monitoring sialic acid aldolase activity, and quantifying intracellular flux through the hexosamine biosynthetic pathway via NMR and Mass Spectrometry.
Chemical Identity & Structural Analysis[1][2]
The utility of Neu5Ac-1,2,3-13C3 lies in its specific mass shift (+3 Da) and its magnetic resonance signature. The labeling is strategic: it covers the reactive center (C2) and the acidic tail (C1), providing a window into the molecule's electronic environment during enzymatic transitions.
Molecular Specifications
| Property | Specification |
| Chemical Name | N-Acetyl-D-[1,2,3-13C3]neuraminic Acid |
| Formula | 13C3C8H19NO9 |
| Molecular Weight | 312.27 g/mol (Labeled) vs 309.27 g/mol (Unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % 13C at positions 1, 2, and 3 |
| Stereochemistry | D-configuration; Exists as |
| Solubility | Highly soluble in water (~50 g/L); Sparingly soluble in ethanol |
| pKa | 2.60 (Carboxyl group at C1) |
Structural Carbon Mapping
The [1,2,3-13C3] motif is derived biosynthetically from [1,2,3-13C3]pyruvate.[1] In the condensation reaction catalyzed by N-Acetylneuraminate lyase (NAL), the pyruvate backbone becomes the C1-C3 segment of Neu5Ac.
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C1 (Carboxyl): The site of activation (CMP-Neu5Ac formation) and glycosidic linkage.[1]
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C2 (Anomeric): The hemiketal center; shifts from sp2 (acyclic keto) to sp3 (cyclic pyranose).[1]
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C3 (Methylene): The diagnostic "deoxy" carbon; provides unique NMR splitting patterns when coupled to C2.[1]
Spectroscopic Signatures (NMR & MS)
This section details the core value of Neu5Ac-1,2,3-13C3: its ability to render "invisible" transient states visible through enhanced sensitivity and spin-spin coupling.
13C-NMR Profile
The continuous 13C labeling allows for the measurement of homonuclear J-couplings (
| Carbon Position | Chemical Shift ( | Multiplicity & Coupling | Structural Insight |
| C1 (COOH) | 174.0 - 176.0 | Doublet ( | Sensitive to pH (protonation state).[1] |
| C2 ( | 96.5 | Doublet of Doublets ( | Dominant form in solution (>90%).[1] |
| C2 ( | 100.8 | Doublet of Doublets | Minor form; diagnostic for mutarotation kinetics.[1] |
| C2 (Acyclic Keto) | ~198.0 | Broad Singlet/Doublet | Usually <1%, but detectable due to 13C enrichment.[1] |
| C3 (Methylene) | 40.0 | Doublet ( | High-field signal; confirms integrity of the C2-C3 bond.[1] |
Technical Insight: The detection of the acyclic keto form (~198 ppm) is often impossible with natural abundance 13C but becomes feasible with this isotopologue. This is critical for studying the mechanism of mutarotation and aldolase cleavage.
Mass Spectrometry (MS)
In LC-MS/MS workflows, Neu5Ac-1,2,3-13C3 serves as an ideal Internal Standard (IS).[1]
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Precursor Ion (Negative Mode): m/z 311.1 [M-H]⁻ (vs 308.1 for unlabeled).[1]
-
Fragment Ions: The fragmentation pattern retains the label in specific daughter ions (e.g., fragmentation losing the glycerol side chain will retain the +3 Da shift if the C1-C3 core remains intact).
Research Applications & Mechanistic Pathways
Metabolic Flux Analysis (MFA)
Researchers use Neu5Ac-1,2,3-13C3 to quantify the rate of sialic acid recycling (salvage pathway) versus de novo synthesis.[1] By introducing the labeled compound into cell culture, one can track its incorporation into cell surface glycans.
Biosynthetic Logic:
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Uptake: Neu5Ac is taken up via macropinocytosis or specific transporters (e.g., Sialin).[1]
-
Activation: Converted to CMP-Neu5Ac in the nucleus.
-
Transfer: Sialyltransferases transfer the labeled moiety to glycoproteins/glycolipids.
Visualization of the "Pyruvate-Tracked" Pathway
The following diagram illustrates how the [1,2,3-13C3] label (originating from pyruvate) is integrated into the sialic acid scaffold and subsequently activated.
Figure 1: Biosynthetic trajectory of the [1,2,3-13C3] label. The label originates from pyruvate and forms the carboxyl-anomeric-methylene backbone of Neu5Ac.
Experimental Protocols
Protocol: Chemoenzymatic Synthesis of Neu5Ac-1,2,3-13C3
For labs requiring fresh, high-purity isotope probes, enzymatic synthesis is often superior to commercial procurement due to cost and stability concerns.
Reagents:
-
[1,2,3-13C3]Sodium Pyruvate (100 mM)[1]
-
N-Acetylmannosamine (ManNAc) (500 mM - Excess drives equilibrium)[1]
-
Buffer: 50 mM Potassium Phosphate, pH 7.2
Workflow:
-
Reaction Setup: Dissolve ManNAc (5 eq) and [1,2,3-13C3]Pyruvate (1 eq) in buffer.[1] Add NAL enzyme (10 U/mmol pyruvate).[1]
-
Incubation: Incubate at 37°C for 24 hours. The equilibrium favors Neu5Ac synthesis when ManNAc is in excess.
-
Monitoring: Check consumption of pyruvate using NMR (disappearance of pyruvate methyl signal, appearance of Neu5Ac H3 signals).
-
Purification:
-
Load mixture onto an anion exchange column (Dowex 1x8, Formate form).[1]
-
Wash with water to remove unreacted ManNAc.
-
Elute Neu5Ac with 1M Formic Acid.
-
-
Lyophilization: Freeze-dry the eluate to obtain white crystalline Neu5Ac-1,2,3-13C3.
Protocol: NMR-Based Sialidase Assay
This protocol uses the chemical shift difference between
-
Substrate: Dissolve 2 mM 2,3-sialyllactose (or other sialylated substrate) in D2O buffer (pH 5.5).
-
Enzyme Addition: Add Sialidase (Neuraminidase).
-
Acquisition: Continuously acquire 13C-NMR spectra.
-
Detection: Monitor the appearance of the free Neu5Ac-1,2,3-13C3 signals.
-
Analysis: The rate of appearance of the C2 signals provides the hydrolytic velocity (
).
Handling, Storage & Stability[3][5]
To maintain the integrity of the isotopic label and the chemical structure:
-
Storage: Store lyophilized powder at -20°C. Desiccate to prevent hydrolysis.
-
Solution Stability:
-
Stable at pH 4.0 - 9.0 for 24-48 hours at 4°C.[1]
-
Critical Warning: At pH < 2.0 (often used in hydrolysis of glycans), Neu5Ac undergoes decarboxylation and dehydration. Avoid prolonged exposure to strong acids unless measuring degradation products.
-
-
Sterilization: Filter sterilize (0.22
m).[1] Do not autoclave, as high heat can induce caramelization and decarboxylation of the sugar acid.
References
-
Klepach, T., et al. (2008). "13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy."[3] Journal of the American Chemical Society. [Link][3]
-
Tao, F., et al. (2010). "Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives."[4] Applied Microbiology and Biotechnology. [Link][1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 445063, N-acetyl-beta-neuraminic acid."[1] [Link][1]
Sources
- 1. N-Acetylneuraminic acid(131-48-6) 13C NMR [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
